molecular formula C46H82O2 B12742344 Campesteryl stearate CAS No. 55064-20-5

Campesteryl stearate

Cat. No.: B12742344
CAS No.: 55064-20-5
M. Wt: 667.1 g/mol
InChI Key: MUHWUERCGJWBKA-RQWWKNGZSA-N
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Description

Campesteryl stearate is a sterol ester derived from campesterol (a phytosterol) and stearic acid (a saturated fatty acid). Campesterol itself is a 24R-epimer of ergosterol, with a molecular formula of C₂₈H₄₈O and a role in plant membrane stability . Stearate esters, such as methyl stearate and zinc stearate, are widely studied for their physicochemical properties, but sterol-based stearates like this compound are less well-documented, suggesting a niche yet significant role in lipid metabolism and material sciences.

Properties

CAS No.

55064-20-5

Molecular Formula

C46H82O2

Molecular Weight

667.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

InChI

InChI=1S/C46H82O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h26,35-37,39-43H,8-25,27-34H2,1-7H3/t36-,37-,39+,40+,41-,42+,43+,45+,46-/m1/s1

InChI Key

MUHWUERCGJWBKA-RQWWKNGZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](C)C(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(C)C(C)C)C)C

Origin of Product

United States

Preparation Methods

Campesteryl stearate can be synthesized through several methods. One common method involves the esterification of campesterol with stearic acid. This can be achieved using acyl chloride or enzymatically using pancreatic cholesterol ester hydrolase . In industrial settings, phytosterols like campesterol are often isolated from deodorizer distillate, a by-product of edible oil production, or derived from tall oil, a by-product of wood pulp manufacture. These phytosterols are then esterified with fatty acids derived from food-grade vegetable oils .

Chemical Reactions Analysis

Campesteryl stearate, like other steryl esters, can undergo various chemical reactions. These include:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield campesterol and stearic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Hydrolysis: Hydrolysis of this compound in the presence of a base or acid can yield campesterol and stearic acid.

Mechanism of Action

The mechanism of action of campesteryl stearate involves its hydrolysis to campesterol and stearic acid. Campesterol competes with cholesterol for incorporation into mixed micelles in the intestine, thereby reducing the absorption of dietary cholesterol. This leads to a decrease in plasma cholesterol levels . Additionally, campesterol may modulate the expression of genes involved in cholesterol metabolism and inflammatory responses .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Significance: Campesteryl ferulate in γ-oryzanol reduces Fe(III) and exhibits antioxidant activity, suggesting this compound might influence lipid oxidation or metal chelation in vivo .
  • Material Science : Stearate esters like zinc stearate and sucrose stearate demonstrate that the dispersing agent’s structure (e.g., branched vs. linear) critically affects particle size and drug release profiles . This implies this compound could modulate release kinetics in lipid-based drug formulations.

Q & A

Q. What experimental protocols are recommended for characterizing the purity and structural identity of Campesteryl stearate in synthetic mixtures?

To ensure accurate characterization, combine chromatographic separation (HPLC or GC) with spectroscopic validation (e.g., 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry). For chromatographic analysis, use a reverse-phase C18 column with a mobile phase gradient optimized for sterol esters . For novel compounds, include differential scanning calorimetry (DSC) to confirm melting points and crystalline behavior, referencing established protocols for structurally similar sterol esters .

Q. How can researchers validate the reproducibility of this compound synthesis across different laboratory conditions?

Adopt a Design of Experiments (DoE) framework, such as D-optimal designs, to systematically vary parameters like reaction temperature, catalyst concentration, and solvent polarity. Include at least three independent replicates per condition and use ANOVA to assess variability . For cross-lab validation, share raw spectral data and chromatograms via open-access repositories, adhering to FAIR data principles .

Q. What are the critical spectroscopic markers to distinguish this compound from its acylated derivatives (e.g., Campesteryl palmitate)?

Key markers include:

  • NMR : The 13^13C signal at δ ~173 ppm for the ester carbonyl group and δ ~34–38 ppm for the stearate methylene chain.
  • MS : A molecular ion peak at m/z 650.6 ([M+H]+^+) and fragment ions at m/z 255.3 (stearic acid) and m/z 395.3 (campesterol backbone) .
    Cross-validate with commercial standards or synthesized reference compounds .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for this compound across polar and non-polar solvents?

Conduct polythermal crystallization studies to map solubility curves under controlled conditions (e.g., 10–50°C). Use dynamic light scattering (DLS) to monitor aggregation behavior and correlate with solvent polarity indices. For conflicting data, apply Bayesian statistical models to assess whether discrepancies arise from experimental error or true physicochemical variability .

Q. What methodological frameworks are optimal for studying the enzymatic hydrolysis kinetics of this compound in lipid metabolism research?

Implement a Michaelis-Menten kinetics approach using pancreatic lipase or cholesterol esterase. Monitor hydrolysis via:

  • TLC or HPLC to quantify free campesterol and stearic acid.
  • Isothermal titration calorimetry (ITC) to measure binding affinities.
    Include negative controls (e.g., heat-inactivated enzymes) and validate with LC-MS/MS to rule out side reactions .

Q. How can researchers design stability studies to evaluate this compound’s degradation under oxidative stress?

Use accelerated stability testing with:

  • Forced degradation : Expose samples to 40°C/75% RH with 0.1% H2_2O2_2 for 4 weeks.
  • Analytical endpoints : Track peroxide value (PV), thiobarbituric acid-reactive substances (TBARS), and LC-MS for oxidation byproducts (e.g., epoxy or hydroxyl derivatives).
    Apply response surface methodology (RSM) to model degradation pathways and identify critical stability-limiting factors .

Methodological Challenges in Data Interpretation

Q. What statistical approaches are recommended to address batch-to-batch variability in this compound synthesis?

Use multivariate analysis (MVA) tools like Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) to correlate raw material purity, reaction conditions, and final product quality. For outlier detection, apply Grubbs’ test or Dixon’s Q-test at a 95% confidence interval .

Q. How should researchers validate the absence of cytotoxic byproducts in this compound formulations for biomedical applications?

Perform in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) on human cell lines (e.g., HepG2 or Caco-2). Couple with untargeted metabolomics (UHPLC-QTOF-MS) to screen for unknown byproducts. Reference safety thresholds from the EPA ATSDR Priority List for stearate-related compounds .

Data Presentation and Reproducibility

Q. What are the minimum data requirements to ensure reproducibility of this compound research in publications?

  • Synthesis : Detailed reaction conditions (catalyst, solvent, temperature), purification steps, and yield.
  • Characterization : Full spectral data (NMR, MS) and chromatographic parameters (retention time, column type).
  • Statistical reporting : Effect sizes, confidence intervals, and raw data availability statements per FAIR guidelines .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

Use molecular dynamics (MD) simulations with force fields optimized for lipid systems (e.g., CHARMM36). Validate against experimental DSC (melting point) and Langmuir monolayer studies (surface tension). Report deviations as percentage errors and discuss force field limitations .

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